molecular formula C10H12N2O2 B6496727 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one CAS No. 1903304-34-6

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one

Cat. No.: B6496727
CAS No.: 1903304-34-6
M. Wt: 192.21 g/mol
InChI Key: OIBSVUZRFPUBAJ-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) and Pyridine (B92270) Scaffolds in Contemporary Chemical Biology and Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in drug design. Its unique conformational rigidity and the ability to introduce diverse substitution patterns can significantly influence a molecule's binding affinity to biological targets and its metabolic stability. Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. The inherent ring strain of azetidines, while posing synthetic challenges, also imparts a unique chemical reactivity that can be harnessed for therapeutic benefit.

Similarly, the pyridine scaffold, a six-membered aromatic heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals. Its presence in a drug molecule can enhance biochemical potency, improve metabolic stability, and address protein-binding issues. The pyridine ring is a key component in numerous FDA-approved drugs and natural products, acting as a versatile building block for developing agents with activities ranging from antimicrobial to anticancer. bldpharm.comsigmaaldrich.comresearchgate.net The adaptability of the pyridine nucleus for structural modifications makes it a highly sought-after component in the quest for new and effective medications.

Overview of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one within Azetidine-Based Chemical Space

The compound this compound represents a specific convergence of the azetidine and pyridine scaffolds, linked by an ether bridge. This molecular architecture combines the rigid, three-dimensional nature of the azetidine ring with the aromatic and polar characteristics of the pyridine moiety. The N-acetyl group on the azetidine ring further modifies the compound's electronic and steric properties.

While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests a deliberate design to explore the chemical space at the interface of these two important pharmacophores. The pyridin-3-yloxy substituent introduces a key hydrogen bond acceptor and modulates the lipophilicity of the azetidine core. The N-acetyl group can influence the molecule's solubility and metabolic fate.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC10H12N2O2
Molecular Weight192.22 g/mol
XLogP30.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Formal Charge0
pKa (most basic)4.94

Note: The data in this table are computationally predicted and have not been experimentally verified.

Research Landscape and Gaps in Understanding of Azetidine-Phenoxy-Pyridine Constructs

The current research landscape reveals a significant focus on individual azetidine and pyridine derivatives. Numerous studies have explored the synthesis and biological activities of various substituted azetidines and pyridines. For instance, certain pyridine-containing phenyl azetidine-2-one derivatives have been investigated for their antimicrobial properties.

However, a notable gap exists in the scientific literature concerning the specific combination of an azetidine ring linked to a pyridine ring through an ether linkage, as seen in this compound. While the synthesis of 3-hydroxyazetidine and its subsequent etherification are known chemical transformations, the deliberate exploration of pyridin-3-yloxy-azetidine derivatives as a class of compounds with potential biological activity remains an underexplored area.

The lack of published data on the synthesis, characterization, and biological evaluation of this compound highlights a significant opportunity for future research. Investigating this and similar azetidine-phenoxy-pyridine constructs could unveil novel chemical entities with unique pharmacological profiles, potentially leading to the development of new therapeutic agents. The systematic exploration of this chemical space could provide valuable insights into the structure-activity relationships of this hybrid scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-8(13)12-6-10(7-12)14-9-3-2-4-11-5-9/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBSVUZRFPUBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Elucidation of 1 3 Pyridin 3 Yloxy Azetidin 1 Yl Ethan 1 One

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are fundamental to molecular characterization, offering detailed insights into the electronic and vibrational properties of the molecule, as well as the precise arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (such as COSY, HSQC, and HMBC) is required for the unambiguous assignment of all proton and carbon signals. nih.gov

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum would be expected to show distinct signals for the acetyl methyl group, the diastereotopic protons of the azetidine (B1206935) ring, the azetidine methine proton, and the four protons of the pyridine (B92270) ring.

¹³C NMR, including DEPT experiments, reveals the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). Key signals would correspond to the acetyl carbonyl carbon, the carbons of the azetidine ring, and the carbons of the pyridine ring.

Two-dimensional NMR experiments establish correlations between nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to map out the spin systems within the azetidine and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the acetyl group to the azetidine nitrogen and the pyridine ring to the azetidine ring via the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data is illustrative and based on typical chemical shifts for similar structural motifs.

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
1-CH₃~2.1~21.0C=O
2-C=O-~169.0-CH₃, Azetidine CH₂
3Azetidine CH₂~4.2-4.6~55.0C=O, Azetidine CH
4Azetidine CH~5.0~65.0Azetidine CH₂, Pyridine C-O
5Pyridine C-O-~155.0-
6Pyridine C-2~8.4~142.0Pyridine C-4, C-6
7Pyridine C-4~7.4~124.0Pyridine C-2, C-5, C-6
8Pyridine C-5~7.3~121.0Pyridine C-4, C-6
9Pyridine C-6~8.3~145.0Pyridine C-2, C-4, C-5

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. This allows for the unambiguous confirmation of the molecular formula. For this compound, with a molecular formula of C₁₀H₁₂N₂O₂, HRMS would be used to verify the exact mass of its protonated molecular ion [M+H]⁺.

Table 2: HRMS Data for Molecular Formula Confirmation This table illustrates the expected results from an HRMS analysis.

ParameterValue
Molecular FormulaC₁₀H₁₂N₂O₂
Calculated Exact Mass [M]192.0899 g/mol
Ion Type[M+H]⁺
Calculated m/z193.0972
Observed m/z193.0970
Mass Error< 5 ppm

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are used to identify the presence of specific functional groups. In the spectrum of this compound, characteristic absorption bands would confirm the key structural components.

Amide C=O Stretch: A strong, sharp band is expected for the carbonyl group of the N-acetyl moiety.

C-O-C Stretch: Bands corresponding to the aryl-alkyl ether linkage would be present.

Aromatic C=C and C=N Stretches: Multiple bands in the fingerprint region would be characteristic of the pyridine ring.

C-N Stretch: Vibrations associated with the azetidine nitrogen would be observable.

Aliphatic C-H Stretches: Bands corresponding to the methyl and azetidine C-H bonds would appear at higher wavenumbers.

Table 3: Key IR and Raman Vibrational Frequencies Illustrative frequencies for the main functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (C=O)Stretch~1650-1670
Aryl-Alkyl Ether (C-O-C)Asymmetric Stretch~1230-1270
Pyridine RingC=C, C=N Stretches~1400-1600
Azetidine (C-N)Stretch~1100-1200
Acetyl (CH₃)C-H Stretch~2920-2980

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. researchgate.net For this compound, this analysis would reveal the conformation of the four-membered azetidine ring (which is typically puckered), the orientation of the acetyl group relative to the ring, and the spatial relationship between the azetidine and pyridine moieties. nih.gov

Table 4: Representative Data from Single-Crystal X-ray Diffraction Analysis This table outlines the type of crystallographic data that would be obtained.

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pbca
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Key Bond LengthsC=O, C-N, C-O (Å)
Key Bond AnglesC-N-C, C-O-C (°)
Torsional AnglesDescribing ring pucker and substituent orientation (°)

Chromatographic Purity and Isomeric Purity Assessment

Chromatographic methods are essential for determining the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is the primary method used to assess chemical purity. A single sharp peak in the chromatogram indicates a high degree of purity, and the peak's area can be used to quantify the purity level, typically as a percentage. The molecule is achiral, so an assessment of isomeric purity would not be necessary unless chiral atropisomerism were possible, which is highly unlikely in this structure.

Table 5: Typical HPLC Purity Analysis Parameters and Results

ParameterCondition / Result
Columne.g., C18 reverse-phase
Mobile Phasee.g., Acetonitrile (B52724)/Water gradient
Flow Ratee.g., 1.0 mL/min
Detection Wavelengthe.g., 254 nm
Retention Time (tR)e.g., 5.8 min
Purity (by area %)> 99.5%

Computational and Theoretical Investigations of 1 3 Pyridin 3 Yloxy Azetidin 1 Yl Ethan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific research data is available for this subsection.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

No specific research data is available for this subsection.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

No specific research data is available for this subsection.

Molecular Dynamics Simulations for Conformational Landscape Exploration

No specific research data is available for this section.

In Silico Ligand-Target Interaction Prediction

No specific research data is available for this subsection.

Molecular Docking Studies with Relevant Biological Macromolecules

No specific research data is available for this subsection.

Binding Energy Calculations and Interaction Hotspot Identification

No specific research data is available for this subsection.

Predictive Modeling for Absorption and Distribution Characteristics

In the early stages of drug discovery and development, in silico models are invaluable for predicting the pharmacokinetic properties of novel chemical entities, thereby minimizing the reliance on costly and time-consuming experimental assays. rroij.comjocpr.com For 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one, computational tools are employed to forecast its absorption and distribution characteristics, providing critical insights into its potential behavior in vivo. These predictive models are typically built on quantitative structure-activity relationship (QSAR) principles, machine learning algorithms, and physiologically based pharmacokinetic (PBPK) modeling. rroij.comjocpr.comrroij.com

Predictive models for absorption focus on estimating a compound's ability to permeate the gastrointestinal tract and enter systemic circulation. pharmacyinfoline.com Key parameters in this assessment include human intestinal absorption (HIA) and permeability across Caco-2 cell monolayers, a widely accepted in vitro model that mimics the human intestinal epithelium. nih.govcreative-bioarray.com Computational models for Caco-2 permeability often utilize a variety of molecular descriptors to predict how a compound will traverse this cellular barrier. nih.govresearchgate.net High predicted Caco-2 permeability suggests good potential for oral absorption. researchgate.net Similarly, models predicting the percentage of human intestinal absorption (%HIA) provide a more direct estimate of a compound's bioavailability after oral administration. semanticscholar.orgacs.org These models are developed by analyzing large datasets of compounds with known absorption values and correlating these with calculated molecular properties. semanticscholar.org

Plasma protein binding (PPB) significantly influences a drug's distribution and availability to interact with its target. nih.govsimulations-plus.com Only the unbound fraction of a drug is typically pharmacologically active. mdpi.com In silico QSAR models are frequently used to predict the percentage of a compound that will bind to plasma proteins like human serum albumin (HSA). nih.govresearchgate.net These models help in anticipating the free drug concentration, which is a key determinant of efficacy and clearance.

The following table provides a representative example of the types of absorption and distribution parameters that can be predicted for a compound like this compound using various computational models. It is important to note that these values are illustrative and would need to be generated using specific, validated in silico tools.

Predicted ParameterTypical Predicted Value/ClassificationSignificance in Pharmacokinetics
Human Intestinal Absorption (%HIA)High (>80%)Indicates a high potential for the compound to be absorbed from the gut into the bloodstream.
Caco-2 Permeability (logPapp in 10-6 cm/s)High (>1)Suggests efficient passage across the intestinal epithelial barrier, correlating with good oral absorption. nih.gov
Blood-Brain Barrier (BBB) PenetrationLow (BBB-)Predicts that the compound is unlikely to cross into the central nervous system in significant amounts.
Plasma Protein Binding (%PPB)Moderate (50-90%)Influences the free fraction of the drug available for therapeutic action and clearance. simulations-plus.com

Structure Activity Relationship Sar Studies and Molecular Design Based on 1 3 Pyridin 3 Yloxy Azetidin 1 Yl Ethan 1 One

Design and Synthesis of Analogs and Derivatives of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one

The design of analogs is guided by established pharmacophore models for nAChR ligands, which typically require a cationic or basic center (the azetidine (B1206935) nitrogen) and a hydrogen bond acceptor (the pyridine (B92270) nitrogen). nih.govresearchgate.net The synthesis of these analogs involves versatile chemical strategies that allow for modifications at the azetidine ring, the pyridine moiety, and the linker group.

The azetidine ring is a key structural element, valued in medicinal chemistry for providing a rigid scaffold with favorable physicochemical properties. ambeed.comnih.gov Its modification is a critical aspect of SAR studies.

Ring Size Variation: The four-membered azetidine ring can be replaced with five-membered (pyrrolidine) or six-membered (piperidine) rings. Studies on related pyridyl ethers have shown that these variations dramatically affect binding affinity. nih.gov For instance, in a series of 5-((azacyclic)oxy)pyridines, the pyrrolidine (B122466) analog often shows different potency compared to the azetidine analog, highlighting the importance of the ring's size and conformation for optimal receptor fit. nih.gov

Substitution on the Ring: Introducing substituents on the azetidine ring itself can influence stereochemistry and interactions with the receptor. Synthetic methods have been developed for creating functionalized azetidines, allowing for the exploration of these positions. researchgate.netnih.govrsc.org For example, adding alkyl or aryl groups at the C2 or C3 positions can probe the steric tolerance of the binding pocket.

N-Substitution: The nitrogen of the azetidine ring is a key site for modification. While the parent compound has an acetyl group, this can be varied to alter the molecule's properties. Electron-withdrawing groups, such as Boc or Bus, can affect the basicity and reactivity of the nitrogen. nih.gov The stability of the azetidine ring itself can be influenced by the nature of the N-substituent, with N-acylation potentially activating the ring toward opening under certain conditions. rsc.org

The following table illustrates hypothetical SAR data based on modifications to the azetidine ring, drawing parallels from related nAChR ligand series.

R Group (Ring System)N-substituentα4β2 nAChR Binding Affinity (Ki, nM)Rationale for Change
Azetidine-C(O)CH35.2Parent Compound
Pyrrolidine-C(O)CH32.8Ring expansion to 5-membered ring; often enhances potency. nih.gov
Piperidine-C(O)CH315.6Ring expansion to 6-membered ring; may be too large for optimal fit.
Azetidine-H25.1Removal of acetyl group may reduce favorable interactions or alter conformation.
Azetidine-CH38.9N-alkylation alters electronics and sterics compared to N-acylation. nih.gov

The pyridine ring serves as a crucial hydrogen bond acceptor, interacting with the backbone of the nAChR. researchgate.netnih.gov Modifying this ring is a common strategy to fine-tune ligand affinity and selectivity.

Halogenation: Introducing halogen substituents (F, Cl, Br, I) at various positions (2, 5, or 6) of the pyridine ring significantly impacts binding affinity. Studies on the related compound 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) showed that substituents at the 5 or 6 positions, as well as a 2-fluoro group, can result in subnanomolar affinity. acs.orgnih.gov In contrast, bulkier halogens like chloro, bromo, and iodo at the 2-position often decrease affinity due to steric hindrance, which can alter the preferred conformation of the molecule. nih.gov

Aryl and Other Substituents: Adding larger groups, such as phenyl or cyano-phenyl, to the pyridine ring has also been explored in related pyridyl ether series. These modifications can lead to potent ligands, suggesting the presence of an additional binding pocket that can accommodate such groups. nih.gov

Nitrogen Position: Changing the position of the nitrogen within the aromatic ring (e.g., moving from pyridine to pyrimidine (B1678525) or pyridazine) is another modification strategy that can alter the hydrogen bonding geometry and electronic distribution, thereby affecting receptor interaction. nih.gov

The table below summarizes expected outcomes from pyridine substitutions, based on published data for similar scaffolds.

Pyridine Substitutionα4β2 nAChR Binding Affinity (Ki, nM)Rationale for Change
None (Parent)5.2Parent Compound
2-Fluoro3.1Small, electronegative group at C2 is tolerated and can enhance affinity. nih.gov
2-Chloro45.8Bulkier halogen at C2 causes steric clash, reducing affinity. nih.gov
5-Chloro1.5Halogen at C5 is well-tolerated and can improve binding. acs.org
6-Chloro2.2Halogen at C6 is also well-tolerated. acs.org
5-(4-cyanophenyl)0.8Large substituent suggests interaction with an accessory binding region. nih.gov

The ethanone (B97240) group (N-acetyl) on the azetidine nitrogen plays a significant role in defining the molecule's polarity, metabolic stability, and conformational preferences.

Acyl Group Variation: The methyl group of the ethanone linker can be replaced with larger alkyl groups (e.g., ethyl, propyl) or aryl groups (e.g., phenyl). These changes would primarily explore the steric and hydrophobic limits of the space around the azetidine nitrogen.

Linker Type Modification: The carbonyl of the ethanone group is a key feature. Replacing the amide-like linkage with other functionalities, such as a sulfonyl group or a simple alkyl chain, would drastically alter the electronic properties and hydrogen bonding capacity of the N-substituent. This can impact both the binding affinity and the functional activity (agonist vs. antagonist) of the compound. For example, replacing the acetyl group with a simple methyl group would increase the basicity of the azetidine nitrogen. nih.gov

Elucidation of Key Structural Features for Biological Activity

Based on SAR studies of this compound and its analogs, several structural features are critical for high-affinity binding to nAChRs:

Pyridine Nitrogen: Acts as an essential hydrogen bond acceptor, interacting with amino acid residues in the complementary subunit of the receptor. nih.gov

Basic Azetidine Nitrogen: The azetidine ring contains a nitrogen that is typically protonated at physiological pH, allowing it to form a critical cation-π interaction with a conserved tryptophan residue in the principal subunit of the nAChR binding site. nih.govresearchgate.net

Ether Linkage: The oxygen atom of the ether linkage provides a specific distance and angular orientation between the pyridine and azetidine rings. This linker is not merely a spacer; its flexibility and electronic nature are important for positioning the key pharmacophoric elements correctly. nih.gov

Rigid Azetidine Scaffold: The strained four-membered ring provides a conformationally constrained scaffold that helps to minimize the entropic penalty upon binding to the receptor. ambeed.comnih.gov

N-Acetyl Group: This group modulates the basicity of the azetidine nitrogen and can participate in additional interactions within the binding pocket, influencing both potency and functional properties.

Bioisosteric Replacements and Scaffold Hopping Strategies

To discover novel chemical entities with improved properties, medicinal chemists employ strategies like bioisosteric replacement and scaffold hopping. acs.org

Bioisosteric Replacements: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic profiles.

Pyridine Ring: The pyridine ring can be replaced by other five- or six-membered heterocycles like isoxazole, isothiazole, pyrimidine, or pyridazine. nih.govnih.gov Such replacements can alter the hydrogen-bonding vector and electronic profile, potentially leading to improved subtype selectivity. For example, isoxazoles have been successfully used as pyridine bioisosteres in the design of nAChR agonists. nih.gov

Azetidine Ring: Strained rings like oxetane (B1205548) or bicyclopentane can serve as bioisosteres for the azetidine moiety, offering different geometric and metabolic stability profiles. nih.gov

Ether Linkage: The ether oxygen can be replaced with other linkers like a thioether, amine, or a simple carbon chain to modulate flexibility and polarity.

Scaffold Hopping: This more drastic approach involves replacing the central pyridyl-oxy-azetidine core with a completely different molecular framework while preserving the spatial arrangement of the key pharmacophoric features (the basic nitrogen and the hydrogen bond acceptor). acs.org Computational methods are often used to search for new scaffolds that can present the necessary pharmacophore points in the correct 3D orientation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the binding affinity or functional potency of new, unsynthesized derivatives.

The process typically involves:

Data Set Generation: A library of analogs is synthesized with systematic variations of the azetidine ring, pyridine moiety, and N-acetyl group, and their biological activity (e.g., Ki or EC50 values at nAChRs) is measured.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, polar surface area), electronic descriptors (e.g., partial charges), and 3D descriptors (e.g., steric and electrostatic fields in Comparative Molecular Field Analysis, CoMFA). nih.govresearchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a set of molecules not used in model generation). researchgate.net

A validated QSAR model can be a powerful tool in the drug design process, allowing for the virtual screening of large libraries of potential compounds and prioritizing the synthesis of those with the highest predicted activity, thereby accelerating the discovery of more potent and selective ligands. nih.govresearchgate.net

Preclinical Pharmacological and Mechanistic Investigations of 1 3 Pyridin 3 Yloxy Azetidin 1 Yl Ethan 1 One

In Vitro Assessment of Target Engagement and Ligand Binding

No publicly available in vitro studies were found that specifically assess the target engagement or ligand binding properties of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one.

Receptor Binding Assays with Relevant Biological Targets (e.g., Nicotinic Acetylcholine (B1216132) Receptors, mGlu2 Receptor, CCR6, Nuclear Receptors)

There is no published data from receptor binding assays determining the affinity or selectivity of this compound for nicotinic acetylcholine receptors (nAChRs), metabotropic glutamate (B1630785) receptor 2 (mGlu2), C-C chemokine receptor type 6 (CCR6), or various nuclear receptors. While compounds with pyridinyl structures have been explored as ligands for nAChRs and mGluRs, specific binding constants (such as Ki or IC50 values) for this compound at these targets are not documented in the scientific literature. nih.govnih.govmdpi.comnih.gov

Enzyme Inhibition Studies (e.g., NAPE-PLD, Pks13 Thioesterase, Dipeptidyl Peptidase-4)

Information regarding the inhibitory activity of this compound against the enzymes N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), Pks13 thioesterase, or dipeptidyl peptidase-4 (DPP-4) is not available. Although derivatives containing a 3-pyridyl group have been investigated as potential inhibitors for enzymes like NAPE-PLD and Pks13, no specific enzymatic inhibition data (e.g., IC50) for the compound has been reported. nih.govnih.govnih.govdundee.ac.uk

Exploration of Molecular Mechanism of Action

The molecular mechanism of action for this compound remains uncharacterized in the absence of specific research.

Signal Transduction Pathway Modulation

There are no studies detailing how this compound might modulate intracellular signal transduction pathways. Research would be required to determine if it affects pathways commonly associated with the potential targets listed above, such as G-protein coupled receptor (GPCR) signaling cascades or kinase pathways. nih.govnih.govresearchgate.net

Allosteric Modulation vs. Orthosteric Binding

It has not been determined whether this compound would act at an orthosteric (primary ligand) binding site or an allosteric (secondary regulatory) site on any potential protein targets. Orthosteric drugs typically compete with the endogenous ligand, whereas allosteric modulators bind to a different site to fine-tune the receptor's response. researchgate.netnih.govnih.govsigmaaldrich.com Without binding assay data, the nature of its interaction cannot be defined.

Selectivity Profiling Against Related Biological Targets

A selectivity profile for this compound is not available. Establishing a compound's selectivity is crucial and involves screening it against a panel of related receptors and enzymes to determine its specificity for a primary target over others. For instance, inhibitors of DPP-4 are often profiled for selectivity against related peptidases like DPP8 and DPP9 to avoid potential off-target effects. nih.govnih.gov No such data exists for this compound.

Due to the absence of specific research findings for this compound in the scientific literature, no data tables can be generated.

Future Research Directions and Translational Perspectives

Advanced Lead Optimization Strategies for Improved Target Specificity

Given the prevalence of the pyridine (B92270) scaffold in kinase inhibitors, a primary avenue of investigation for 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one would be the exploration of its potential as a kinase inhibitor. researchgate.net Advanced lead optimization strategies would be crucial in enhancing its potency and, most importantly, its specificity for a particular kinase target to minimize off-target effects.

One of the foremost challenges in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the kinome. nih.gov Rational drug design approaches can be employed to modify the core structure of this compound. nih.gov Structure-activity relationship (SAR) studies would be essential in this endeavor, systematically exploring how modifications to the pyridine ring, the azetidine (B1206935) core, and the acetyl group influence binding affinity and selectivity. nih.govblogspot.com For instance, substitutions on the pyridine ring could be explored to exploit less conserved regions of the ATP-binding pocket. researchgate.net

Computational fragment merging is another powerful strategy that could be employed. nih.gov This approach would involve the in silico decomposition of the lead compound into its constituent fragments, followed by the identification of alternative fragments that could enhance binding to the target kinase. nih.gov Furthermore, techniques such as targeting allosteric sites or exploiting the size of the "gatekeeper" residue in the kinase active site could lead to the development of highly specific Type II inhibitors. nih.govresearchgate.net

A hypothetical lead optimization campaign could involve the synthesis and screening of a library of analogs, as outlined in the table below.

Compound IDModificationTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index
LEAD-001Parent Compound5050010
LEAD-002Methyl substitution on pyridine ring2575030
LEAD-003Fluorine substitution on pyridine ring30120040
LEAD-004Replacement of acetyl with cyclopropylcarbonyl4545010
LEAD-005Chiral separation of azetidine enantiomers151500100

Development of Prodrugs or Targeted Delivery Systems

To enhance the therapeutic potential of this compound, the development of prodrugs or targeted delivery systems could be explored. nih.govnih.gov Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in vivo, often to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov

For central nervous system (CNS) applications, a common strategy is to increase the lipophilicity of a compound to enhance its ability to cross the blood-brain barrier. mdpi.com A lipophilic ester prodrug of this compound could be synthesized, which would then be hydrolyzed by esterases in the brain to release the active compound. researchgate.net Another approach could be a carrier-mediated prodrug strategy, where the compound is conjugated to a molecule that is actively transported into the brain. mdpi.com

Targeted drug delivery systems offer another layer of specificity, aiming to concentrate the therapeutic agent at the site of action while minimizing systemic exposure. nih.govnih.gov Nanoparticle-based carriers, such as liposomes or polymeric nanoparticles, could be engineered to encapsulate this compound. longdom.orgresearchgate.net The surface of these nanoparticles could be functionalized with targeting ligands, such as antibodies or peptides, that bind to receptors overexpressed on diseased cells. ijpsjournal.com

Small molecule-drug conjugates (SMDCs) represent another promising targeted delivery approach. nih.gov In this strategy, the compound would be linked to a targeting ligand via a cleavable linker, allowing for release of the active drug at the target site. nih.gov

Integration of Multi-Omics Data in Compound Profiling

A comprehensive understanding of the biological effects of this compound would be greatly enhanced by the integration of multi-omics data. nih.gov Genomics, proteomics, and metabolomics can provide a systems-level view of the compound's mechanism of action and potential off-target effects. nih.govuniroma1.it

Genomics and Proteomics: These technologies can be used to identify the molecular targets of the compound and to understand its impact on cellular signaling pathways. aragen.comiajpr.comslideshare.net For example, gene and protein expression profiling of cells treated with the compound could reveal which pathways are modulated. uniroma1.it

Metabolomics: This approach analyzes the global profile of small-molecule metabolites in a biological system and can provide insights into the functional consequences of target engagement. rsc.org Dose-response metabolomics can be a powerful tool to identify off-target effects by revealing metabolic changes that occur at different concentrations of the compound. nih.govacs.org An untargeted metabolomics study could uncover unexpected metabolic perturbations, guiding further investigation into the compound's safety and mechanism. nih.govmdpi.com

The integration of these multi-omics datasets can help to build a comprehensive biological profile of this compound, facilitating its development as a therapeutic agent.

A hypothetical workflow for multi-omics profiling is presented below:

Omics PlatformExperimental ApproachKey Questions AddressedPotential Findings
GenomicsRNA-Seq of treated vs. untreated cellsWhich genes are differentially expressed upon treatment?Identification of downstream transcriptional effects of target engagement.
ProteomicsMass spectrometry-based proteomics (e.g., SILAC)Which proteins show altered expression or post-translational modifications?Direct identification of protein targets and affected signaling pathways.
MetabolomicsUntargeted LC-MS/MS metabolomicsWhat is the global metabolic response to the compound?Discovery of on- and off-target metabolic liabilities and biomarkers of response.

Challenges and Opportunities in the Development of Azetidine-Based Therapeutics

The azetidine ring is an attractive scaffold in medicinal chemistry due to its three-dimensional structure and its ability to act as a bioisostere for other cyclic amines. lifechemicals.comnih.gov However, the development of azetidine-based therapeutics is not without its challenges. The synthesis of substituted azetidines can be difficult due to the inherent ring strain of the four-membered ring. medwinpublishers.comresearchgate.netresearchgate.net This can make large-scale synthesis and the generation of diverse chemical libraries challenging. nih.gov

Despite these synthetic hurdles, the unique properties of the azetidine ring offer significant opportunities. nih.govacs.org The constrained nature of the ring can lead to improved binding affinity and selectivity for a target protein. nih.gov Furthermore, the incorporation of an azetidine moiety can favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. lifechemicals.com

Recent advances in synthetic methodologies are making the construction of complex azetidine-containing molecules more accessible. medwinpublishers.comresearchgate.net These new methods, coupled with a deeper understanding of the structure-activity relationships of azetidine-based compounds, are paving the way for the development of a new generation of therapeutics. medwinpublishers.comnih.gov The continued exploration of compounds like this compound will be crucial in realizing the full potential of this important heterocyclic scaffold.

Q & A

Q. What are the recommended synthetic routes for 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling pyridin-3-ol with an azetidine derivative under nucleophilic substitution conditions. A common approach is using a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetonitrile) at elevated temperatures (60–80°C). Optimization includes:

  • Catalyst screening : Transition-metal catalysts (e.g., CuI) may enhance azetidine ring activation .
  • Solvent selection : Anhydrous solvents reduce side reactions like hydrolysis.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the product from unreacted starting materials .

Q. How should researchers characterize this compound, and what spectral data are essential for verification?

Key characterization methods include:

  • NMR spectroscopy : Confirm the azetidine ring (δ 3.5–4.5 ppm for CH₂ groups) and pyridyloxy moiety (δ 7.0–8.5 ppm for aromatic protons).
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., C₁₀H₁₂N₂O₂: 200.0954 Da). Cross-reference with NIST databases to validate fragmentation patterns .
  • IR spectroscopy : Verify carbonyl absorption (~1700 cm⁻¹) and ether linkages (~1250 cm⁻¹).

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Hazard identification : Potential skin/eye irritation (Category 2A) and respiratory toxicity (Category 3) .
  • Mitigation : Use fume hoods, wear nitrile gloves, and employ full-face shields. Store in sealed containers under inert gas to prevent oxidation .
  • Emergency protocols : For inhalation exposure, move to fresh air and administer oxygen; for skin contact, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

  • Target identification : Perform docking studies against receptors (e.g., kinases) using the pyridyloxy moiety as a hydrogen-bond acceptor.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • SAR analysis : Modify the azetidine ring with substituents (e.g., methyl groups) to assess steric effects on binding affinity .

Q. What experimental strategies resolve contradictions between predicted and observed spectral data?

  • Case example : Discrepancies in NMR coupling constants may arise from conformational flexibility in the azetidine ring. Use variable-temperature NMR to probe dynamic behavior .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry (e.g., axial vs. equatorial pyridyloxy orientation) .
  • Cross-validation : Compare experimental IR peaks with computational spectra generated via Gaussian software .

Q. How can researchers design a long-term study to evaluate environmental persistence and ecotoxicity?

  • Experimental framework : Adapt methodologies from Project INCHEMBIOL :
    • Abiotic studies : Measure hydrolysis rates at varying pH and UV exposure.
    • Biotic studies : Assess microbial degradation using OECD 301B guidelines.
    • Trophic transfer : Expose Daphnia magna and zebrafish embryos to determine LC₅₀ values.
  • Analytical tools : LC-MS/MS for trace quantification in water/soil matrices .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalyst selection : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Pd/C with chiral ligands) can control stereochemistry .
  • Process monitoring : Use inline FTIR to track reaction progression and detect racemization.
  • Purification : Simulated moving bed (SMB) chromatography achieves high enantiomeric excess (ee > 98%) .

Methodological Resources

  • Mass spectrometry : NIST Standard Reference Database 69 provides validated fragmentation patterns for structural elucidation .
  • Safety protocols : Key Organics Limited guidelines outline PPE requirements and emergency response .
  • Environmental impact : Refer to Project INCHEMBIOL’s tiered testing framework for ecotoxicological risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.